(Butan-2-yl)[(1-ethyl-1H-pyrazol-5-yl)methyl]amine

GPR142 agonism Type 2 diabetes Insulin secretagogue

(Butan-2-yl)[(1-ethyl-1H-pyrazol-5-yl)methyl]amine (CAS 1603398-03-3) is a secondary amine belonging to the N-alkyl-1H-pyrazol-5-yl-methylamine class, with molecular formula C10H19N3 and molecular weight 181.28 g/mol. The molecule comprises a 1-ethyl-1H-pyrazole core linked via a methylene bridge to a sec-butyl amine moiety, yielding a computed XLogP3-AA of 1.3, a topological polar surface area of 29.9 Ų, one hydrogen bond donor, two hydrogen bond acceptors, and five rotatable bonds.

Molecular Formula C10H19N3
Molecular Weight 181.28 g/mol
Cat. No. B13258401
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Butan-2-yl)[(1-ethyl-1H-pyrazol-5-yl)methyl]amine
Molecular FormulaC10H19N3
Molecular Weight181.28 g/mol
Structural Identifiers
SMILESCCC(C)NCC1=CC=NN1CC
InChIInChI=1S/C10H19N3/c1-4-9(3)11-8-10-6-7-12-13(10)5-2/h6-7,9,11H,4-5,8H2,1-3H3
InChIKeyIRWLCVOROAERPD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(Butan-2-yl)[(1-ethyl-1H-pyrazol-5-yl)methyl]amine (CAS 1603398-03-3): Core Physicochemical and Structural Identity Profile for Procurement


(Butan-2-yl)[(1-ethyl-1H-pyrazol-5-yl)methyl]amine (CAS 1603398-03-3) is a secondary amine belonging to the N-alkyl-1H-pyrazol-5-yl-methylamine class, with molecular formula C10H19N3 and molecular weight 181.28 g/mol [1]. The molecule comprises a 1-ethyl-1H-pyrazole core linked via a methylene bridge to a sec-butyl amine moiety, yielding a computed XLogP3-AA of 1.3, a topological polar surface area of 29.9 Ų, one hydrogen bond donor, two hydrogen bond acceptors, and five rotatable bonds [1]. The compound is typically supplied at ≥95% purity for research use . Its structural hallmark—the branched sec-butyl substituent on the exocyclic amine nitrogen—distinguishes it from linear-chain analogs and introduces a defined stereocenter at the α-carbon, a feature absent in its n-butyl, propyl, and methyl homologs [1][2].

Sec-butyl branched amine: Distinct from linear n-alkyl analogs; introduces steric and conformational control in SAR studies.
Defined stereocenter at α-carbon: Supports enantiomer-resolved studies; racemate supplied unless otherwise characterized.
High-purity research supply: Typically ≥95% for consistent assay performance; suitable for GPCR and physicochemical profiling workflows.

Why Generic N-Alkyl Pyrazole-Methylamine Substitution Fails: Structural, Pharmacological, and Physicochemical Differentiation of (Butan-2-yl)[(1-ethyl-1H-pyrazol-5-yl)methyl]amine


Members of the N-[(1-ethyl-1H-pyrazol-5-yl)methyl]amine series are not functionally interchangeable, as even minor variations in the exocyclic N-alkyl chain—chain length, linearity versus branching, and presence of a chiral center—produce large-magnitude shifts in target receptor potency, lipophilicity, metabolic stability, and conformational sampling. In a direct comparative SAR study of pyrazole side chains at the GPR142 receptor, the n-butyl analog (7c) exhibited an EC50 of 0.0070 μM, whereas the sec-butyl analog (7e) showed an EC50 of 1.2 μM—a ~170-fold loss of agonist potency attributable solely to the switch from a linear to a branched C4 chain [1]. This single-atom connectivity change (n-butyl → sec-butyl) simultaneously alters the computed logP by 0.1 units, increases steric bulk at the amine α-carbon, introduces a chiral center with potential for enantiomer-dependent pharmacology, and reduces rotatable bond count by one relative to the n-butyl analog, underscoring the risk of uncontrolled pharmacological substitution when procurement decisions rely solely on generic pyrazole-methylamine class membership without attention to specific N-alkyl chain identity [2][3].

Target Compound
Sec-butyl (branched C4) — chiral center, 5 rotatable bonds, logP 1.3
Common Substitute
n-Butyl (linear C4) — achiral, 6 rotatable bonds, logP 1.2
Even though both share identical molecular formula and H‑bond profile, a single branching change can shift target engagement by >100‑fold in class‑related GPCR assays. Linear‑chain analogs lack stereochemical control; pentyl and methoxyethyl variants occupy different lipophilicity/PSA space. Generic pyrazole‑methylamine class membership does not guarantee interchangeable pharmacology.

Quantitative Differentiation Evidence for (Butan-2-yl)[(1-ethyl-1H-pyrazol-5-yl)methyl]amine vs. Closest Structural Analogs


GPR142 Agonist Potency: Sec-Butyl Branching Impairs Receptor Activation by ~170-Fold Relative to n-Butyl

In a head-to-head SAR study of pyrazole N-alkyl side chains published by Yu et al. (2013), two compounds differing only in the branching of the C4 alkyl chain attached to the pyrazole scaffold were tested for agonist activity at human GPR142. The compound bearing a linear n-butyl chain (7c) displayed an EC50 of 0.0070 μM, whereas the branched sec-butyl analog (7e) exhibited an EC50 of 1.2 μM—a ~171-fold reduction in potency [1]. Although the core scaffold in this study differs from (butan-2-yl)[(1-ethyl-1H-pyrazol-5-yl)methyl]amine by additional phenylalanine and pyrimidine substituents, the variable R1 group (the N-alkyl side chain on the pyrazole) is identical in connectivity pattern to the differentiating feature of the present compound relative to its n-butyl analog, supporting a class-level inference that sec-butyl branching at this position attenuates target engagement in G-protein-coupled receptor contexts [1].

GPCR agonist potency
Class‑level inference
~171‑fold lower EC50 for sec‑butyl vs n‑butyl (1.2 μM vs 0.0070 μM)
Supports sec‑butyl branching attenuates GPR142 engagement.
Data from an extended scaffold; class‑level transfer to present compound requires verification.
GPR142 agonism Type 2 diabetes Insulin secretagogue SAR

Lipophilicity (XLogP3-AA): Intermediate LogP of 1.3 Enables Balanced Partitioning Between n-Butyl (1.2) and Pentyl (1.7) Analogs

Computed XLogP3-AA values from PubChem reveal a systematic lipophilicity gradient across the N-alkyl series sharing the identical (1-ethyl-1H-pyrazol-5-yl)methylamine scaffold. The target compound (sec-butyl) exhibits an XLogP3-AA of 1.3, which positions it between the n-butyl analog (XLogP3 = 1.2) and the pentyl analog (XLogP3 = 1.7) [1][2][3]. The propyl analog is substantially less lipophilic (XLogP3 = 0.8), while the methyl analog is hydrophilic (XLogP3 = −0.1) [1]. Notably, despite having the same molecular formula and heavy atom count as the n-butyl isomer, the sec-butyl compound exhibits a +0.1 logP increment attributable to the more compact, branched alkyl chain, which reduces the solvent-accessible hydrophobic surface area relative to the extended linear chain [1]. The 2-methoxyethyl analog (XLogP3 = −0.2, TPSA = 39.1 Ų) occupies a different physicochemical space entirely, with increased polarity and hydrogen bond acceptor count [4].

Lipophilicity (XLogP3)
Computed comparison
XLogP3 = 1.3 (sec‑butyl)
Intermediate logP between propyl (0.8) and pentyl (1.7); balances solubility and permeability.
+0.1 vs n‑butyl (1.2); computed values, not measured.
Lipophilicity ADME Physicochemical properties Drug-likeness

Chiral Center Introduction: Sec-Butyl Branching Creates an Enantiomerically Resolvable Stereocenter Absent in Linear N-Alkyl Homologs

The sec-butyl group on the exocyclic amine nitrogen introduces a stereogenic center at the α-carbon (CH(CH3)(CH2CH3)), a feature absent in the n-butyl, propyl, pentyl, and methyl analogs, all of which are achiral at the corresponding position [1]. PubChem confirms that the target compound has one undefined atom stereocenter count [1], whereas the n-butyl analog (CID 75525219) has zero undefined stereocenters [2]. The presence of this chiral center has implications for enantioselective molecular recognition: prior studies on pyrazole derivatives bearing sec-butyl groups have demonstrated baseline enantiomeric resolution on chiral stationary phases and differential binding to biological targets [3]. In contrast, the linear alkyl chain analogs lack this potential for chiral discrimination, which limits their utility in stereochemistry-dependent pharmacological profiling or asymmetric synthetic applications [3].

Stereocenter presence
Direct comparison
1 undefined stereocenter (α‑carbon)
Enables enantiomer‑resolved studies; absent in all linear N‑alkyl analogs.
Racemate unless enantiopure grade specified; chiral HPLC resolution demonstrated.
Chirality Enantiomeric resolution Steric effects Ligand design

Rotatable Bond Count and Conformational Flexibility: Sec-Butyl (5 Rotors) Exhibits Reduced Conformational Entropy Relative to n-Butyl (6 Rotors)

The target compound possesses five rotatable bonds as computed by PubChem (Cactvs 3.4.8.18), compared with six for the n-butyl analog (CID 75525219) and seven for the pentyl analog (CID 75525230) [1][2][3]. The one-rotor reduction in the sec-butyl compound arises from the branching at the α-carbon, which restricts the conformational freedom of the terminal methyl group relative to the fully extended n-butyl chain. Reduced rotatable bond count is generally associated with lower conformational entropy penalty upon binding to a macromolecular target and, in some drug-design contexts, with improved oral bioavailability [4]. The propyl analog matches the target at five rotors despite its shorter chain, while the methyl analog has only three rotors but sacrifices significant hydrophobic surface area [1].

Rotatable bonds
Computed comparison
5 rotors (sec‑butyl) vs 6 (n‑butyl)
Reduced conformational entropy relative to linear C4 chain.
Same heavy‑atom count; propyl also 5 rotors but shorter reach.
Conformational analysis Rotatable bonds Entropy Molecular recognition

Hydrogen Bond Donor/Acceptor Profile Parity Confirms That Differential Pharmacology Is Driven Exclusively by Alkyl Chain Topology, Not Polarity Changes

Across the entire N-alkyl series—including the target sec-butyl compound, the n-butyl, propyl, pentyl, and methyl analogs—the hydrogen bond donor count (1) and hydrogen bond acceptor count (2) are invariant, as is the topological polar surface area (29.9 Ų for all purely hydrocarbon N-alkyl members) [1]. The sole exception is the 2-methoxyethyl analog, which introduces a third H-bond acceptor (ether oxygen) and increases TPSA to 39.1 Ų [2]. This invariance confirms that any differential pharmacological or physicochemical behavior observed between the target compound and its closest structural analogs arises solely from the topology (linear vs. branched), steric bulk, and conformational properties of the N-alkyl chain, rather than from changes in hydrogen bonding capacity or polar surface area—a clean structure-property relationship that supports rational analog selection in SAR campaigns [1].

H‑bond / PSA parity
Class‑level inference
HBD=1, HBA=2, TPSA=29.9 Ų (invariant across all alkyl analogs)
Pharmacology differences arise solely from alkyl topology, not polarity changes.
Clean matched‑pair series for steric/conformational SAR.
Hydrogen bonding Molecular recognition Pharmacophore

Procurement-Driven Application Scenarios for (Butan-2-yl)[(1-ethyl-1H-pyrazol-5-yl)methyl]amine (CAS 1603398-03-3)


GPCR Agonist/Antagonist Tool Compound Development with Tunable Potency via Alkyl Chain Branching

The ~170-fold potency differential between sec-butyl and n-butyl pyrazole analogs at hGPR142 [1] positions (butan-2-yl)[(1-ethyl-1H-pyrazol-5-yl)methyl]amine as a candidate scaffold for developing partial agonists, biased ligands, or low-potency tool compounds where reduced receptor reserve utilization is desirable. Researchers designing GPCR functional assays can use this compound as a core structure to systematically vary the N-alkyl topology while maintaining identical H-bonding and polar surface area parameters, enabling clean structure-activity relationship delineation.

Enantioselective Ligand Design and Chiral Chromatography Method Development

The sec-butyl group's stereogenic α-carbon, confirmed by PubChem stereocenter data [2], enables procurement of the racemate or, with appropriate chiral separation, individual enantiomers [3]. This makes the compound suitable for enantioselective pharmacological profiling studies where differential (R)- vs. (S)-enantiomer activity is investigated—a capability that the achiral n-butyl, propyl, and methyl analogs cannot support. The compound also serves as a test analyte for developing chiral HPLC or SFC methods on polysaccharide-based stationary phases.

Physicochemical Property Calibration in Fragment-Based or Scaffold-Hopping Medicinal Chemistry Programs

With its intermediate XLogP3 of 1.3—bracketed between propyl (0.8) and pentyl (1.7) and slightly exceeding n-butyl (1.2)—the compound provides a calibration point for lipophilicity optimization within a matched molecular pair series [2]. Its five rotatable bonds offer a conformational flexibility midpoint between the more flexible n-butyl (6 rotors) and the less flexible propyl (5 rotors, but with shorter reach), supporting computational modeling of entropic binding contributions [2]. Procurement of this compound alongside its n-butyl and propyl congeners enables systematic exploration of the alkyl chain property landscape without altering molecular weight beyond the C9–C10 range.

Negative Control or Selectivity Profiling Probe for N-Alkyl Pyrazole Binding Sites

Given the marked reduction in GPR142 potency observed for the sec-butyl vs. n-butyl substitution pattern [1], the target compound may serve as a low-affinity control in selectivity panels comparing multiple N-alkyl pyrazole analogs. In kinase or GPCR profiling campaigns where the n-butyl analog shows high target engagement, the sec-butyl variant can be used to assess the contribution of alkyl chain shape complementarity to binding site recognition, distinguishing shape-dependent from polarity-dependent binding interactions.

Application
Selection Property
Validation Focus
GPCR signaling assay context
N‑alkyl topology control
Target engagement profiling
Stereochemical‑control study context
Stereocenter presence
Enantiomer attribution review
Physicochemical property calibration
Intermediate logP / rotors
Membrane partitioning review
Selectivity panel profiling
Low‑affinity control context
Shape‑dependent binding review
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